2-{[1-(4-Propylphenyl)ethyl]amino}ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1-(4-Propylphenyl)ethyl]amino}ethan-1-ol is an organic compound with the molecular formula C13H21NO and a molecular weight of 207.31 g/mol . This compound is characterized by the presence of an amino group attached to an ethan-1-ol backbone, with a 4-propylphenyl substituent on the nitrogen atom. It is used primarily in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-Propylphenyl)ethyl]amino}ethan-1-ol typically involves the reaction of 4-propylphenyl ethylamine with ethylene oxide under controlled conditions . The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability . The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(4-Propylphenyl)ethyl]amino}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) are employed in substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields secondary or tertiary amines.
Substitution: Forms various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[1-(4-Propylphenyl)ethyl]amino}ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[1-(4-Propylphenyl)ethyl]amino}ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2-Aminoethylamino)ethanol: Similar structure but with different substituents.
2-(4-Aminopentyl(ethyl)amino)ethanol: Another related compound with variations in the alkyl chain length and substituents.
Uniqueness
2-{[1-(4-Propylphenyl)ethyl]amino}ethan-1-ol is unique due to its specific substituents and structural configuration, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C13H21NO |
---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
2-[1-(4-propylphenyl)ethylamino]ethanol |
InChI |
InChI=1S/C13H21NO/c1-3-4-12-5-7-13(8-6-12)11(2)14-9-10-15/h5-8,11,14-15H,3-4,9-10H2,1-2H3 |
InChI Key |
CMRYOVMBDNIPSG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(C)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.